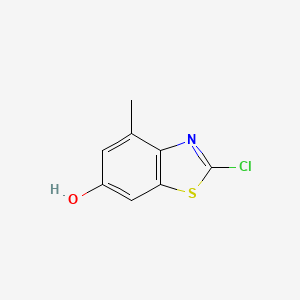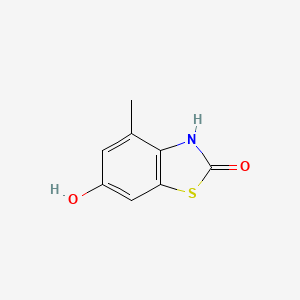![molecular formula C8H4BrF3N2 B3219947 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190322-09-8](/img/structure/B3219947.png)
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to a pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step procedures. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[3,2-c]pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The pyrrolo[3,2-c]pyridine core can undergo cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridines, while oxidation reactions may produce pyridine N-oxides.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrrolo[3,2-c]pyridine core.
2-Bromo-4-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its fused pyrrolo[3,2-c]pyridine core, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-3-14-5-1-2-13-7(6(4)5)8(10,11)12/h1-3,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUXCOYGMOPVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219866.png)
![5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219869.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-](/img/structure/B3219876.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219877.png)
![3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219888.png)
![4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219911.png)
![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219919.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3219926.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3219932.png)
![5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3219933.png)
![5,7-Difluorobenzo[d]thiazole](/img/structure/B3219941.png)



